molecular formula C17H18N2O4S B2832265 Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate CAS No. 339030-25-0

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate

Cat. No.: B2832265
CAS No.: 339030-25-0
M. Wt: 346.4
InChI Key: YXPKHOURWYJPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a complex organic compound that features a pyridine ring substituted with a methoxyaniline group and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-[(4-methoxyanilino)carbonyl]-2-pyridinyl sulfanyl compound. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the methoxyaniline group may interact with hydrophobic pockets, while the sulfanyl group can form covalent bonds with thiol groups on proteins.

Comparison with Similar Compounds

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can be compared to other similar compounds, such as:

    Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Similar structure but with a chloro group instead of a methoxy group, which may alter its reactivity and biological activity.

    Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate: Similar structure but with a propanoate group instead of an acetate group, affecting its solubility and interaction with biological targets.

Biological Activity

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring and a methoxyaniline moiety, suggests diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 339030-25-0

The compound is characterized by several functional groups including esters, amines, and thiols, which contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the pyridine ring : Utilizing precursors that introduce the necessary nitrogen functionality.
  • Attachment of the methoxyaniline moiety : This step is crucial for enhancing the compound's biological activity.
  • Formation of the ester linkage : Finalizing the structure through esterification reactions.

Analytical techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify product formation and purity.

Preliminary studies suggest that this compound interacts with various biological macromolecules, including enzymes and receptors. Its mechanism of action may involve:

  • Binding Affinity : The compound shows potential binding interactions with proteins involved in disease pathways, though quantitative data on binding affinities remain to be fully elucidated.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on specific enzymes, suggesting that this compound may share similar properties.

Biological Activity

This compound exhibits several notable biological activities:

  • Anticancer Properties : Compounds with structural similarities have been studied for their potential anti-cancer effects, indicating that this compound could inhibit tumor growth or induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of the methoxyaniline moiety may enhance anti-inflammatory activity by modulating inflammatory pathways.
  • Antimicrobial Activity : Initial studies suggest potential efficacy against various pathogens, warranting further investigation into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison table below highlights this compound against structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetateC17H16ClN2O4SAnticancer, Anti-inflammatoryContains a chloroaniline moiety
Ethyl 2-(4-methoxyphenylthio)acetateC11H14O3SAntimicrobialSimpler structure with less complexity
Ethyl 2-(4-nitrophenoxy)acetateC11H13NO4AnticancerKnown for specific enzyme inhibition

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds in various contexts:

  • Chagas Disease Research : A study focused on optimizing compounds similar to this compound for treating Chagas disease showed promising results in reducing parasite burden in mouse models .
  • Phenotypic Screening : High-content screening assays have identified novel compounds with similar scaffolds that exhibit significant biological activity against intracellular parasites .
  • Structure–Activity Relationship (SAR) : Investigations into SAR indicate that modifications to the methoxy group can significantly influence biological activity, suggesting avenues for further optimization .

Properties

IUPAC Name

ethyl 2-[5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-23-16(20)11-24-15-9-4-12(10-18-15)17(21)19-13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPKHOURWYJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.